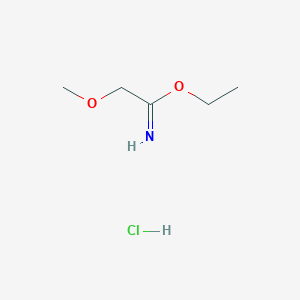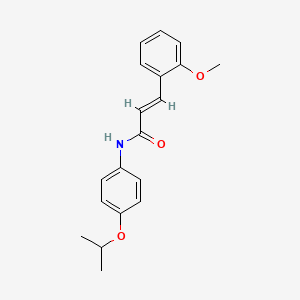
(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the hydrolysis of a propionitrile derivative to yield a propionic acid, which after reaction with thionyl chloride is turned into acylchloride. By acylation of a number of amines by the propionyl chloride, the corresponding propionamides are synthesized .Applications De Recherche Scientifique
Thermoresponsive Polymers
Acrylamide derivatives, such as Poly(N-isopropyl acrylamide), have been extensively studied for their thermoresponsive properties. These polymers are interesting for drug delivery systems due to their controlled behavior at different temperatures. A study reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a process crucial for creating polymers with specific characteristics for biomedical applications (Convertine et al., 2004).
Corrosion Inhibitors
Acrylamide derivatives have shown effectiveness as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. Research into synthetic acrylamide derivatives highlighted their potential in corrosion protection, offering insights into chemical and electrochemical methods for inhibiting corrosion, which is vital for preserving metal integrity in industrial applications (Abu-Rayyan et al., 2022).
Photoresponsive Polymers
The copolymerization of N-isopropylacryamide with azobenzene-containing acrylamides produces polymers that respond to light, altering their affinity to water based on UV or visible light exposure. This photoresponsiveness has implications for developing materials that can change their properties under different lighting conditions, useful in various sensor and actuator applications (Akiyama & Tamaoki, 2004).
Cytotoxicity of Acrylamide Derivatives
The study of acrylamide derivatives extends into examining their cytotoxic effects. For instance, the synthesis and characterization of new acrylamide derivatives explored their cytotoxic activity against cancer cells, contributing to the search for more effective cancer treatments (Hassan et al., 2014).
Acrylamide in Food Safety
Although not directly related to the specific chemical , research on acrylamide's formation in foods and its potential health effects highlights the importance of understanding this compound's behavior. Acrylamide forms during the cooking process and has been studied for its carcinogenic potential, leading to efforts to minimize its presence in food products (Friedman, 2003).
Polymer Chemistry and Complexation
Explorations into the complexation behaviors of polymers derived from acrylamide and their interactions with molecules like β-cyclodextrins demonstrate the potential for creating smart materials. These materials can change their properties in response to specific stimuli, offering innovative approaches to drug delivery and material science (Fleischmann & Ritter, 2013).
Propriétés
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-17-11-9-16(10-12-17)20-19(21)13-8-15-6-4-5-7-18(15)22-3/h4-14H,1-3H3,(H,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBLJPPILLTQZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)
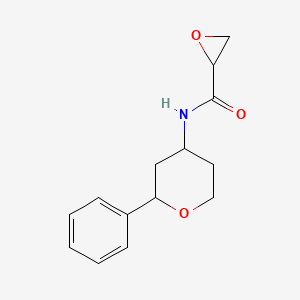
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2762873.png)
![Spiro[4.5]decan-6-amine](/img/structure/B2762874.png)
amine hydrochloride](/img/structure/B2762877.png)


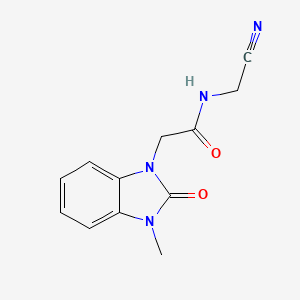

![2-[[5-(1,3-dioxoisoindol-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2762887.png)
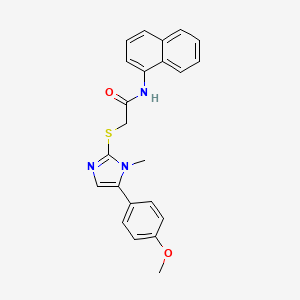
![2-amino-1-(3-methoxypropyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2762889.png)
![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)
